Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
Description
Cyclohexane Core and Substituent Geometry
The cyclohexane ring adopts a chair conformation, minimizing steric strain. The 1,2-dicarboxylate ester groups occupy axial-equatorial positions, introducing torsional strain that may influence reactivity. The isopropylidene bridge (–C(CH₃)₂–) between the two cyclohexylene units imposes rigidity, limiting conformational flexibility.
Epoxypropyl Groups and Reactivity
Each 2,3-epoxypropyl group contains a three-membered oxirane ring, a hallmark of epoxy resins. The strained epoxide ring enhances reactivity toward nucleophiles (e.g., amines, thiols), enabling cross-linking. The cis or trans configuration of the epoxy oxygen relative to the propyl chain affects steric accessibility during polymerization.
Stereochemical Implications
- Epoxide Stereochemistry : The 2,3-epoxypropyl groups may exhibit cis or trans configurations, influencing diastereomer formation during synthesis.
- Cyclohexane Ring Substituents : The 1,2-dicarboxylate esters introduce axial chirality, potentially yielding enantiomeric forms if asymmetric synthesis is employed.
Molecular modeling suggests that the isopropylidene bridge restricts rotation, locking the cyclohexylene units into a fixed dihedral angle. This rigidity contrasts with more flexible aliphatic epoxy resins, such as those derived from bisphenol A.
Comparative Structural Analysis with Related Cyclohexanedicarboxylate Derivatives
Comparison with Bis(2,3-epoxypropyl) Cyclohex-4-ene-1,2-dicarboxylate
The compound bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS: 21544-03-6) shares a cyclohexene core but lacks the isopropylidene-cyclohexylene linkers. Structural differences include:
The cyclohexene core in the reference compound introduces unsaturation, altering electronic properties and reducing steric hindrance compared to the saturated cyclohexane analog.
Comparison with Bisphenol A Diglycidyl Ether (BADGE)
Bisphenol A-based epoxy resins (e.g., BADGE) lack the cyclohexanedicarboxylate core but share epoxypropyl functionalities. Key contrasts include:
- Backbone Flexibility : BADGE’s bisphenol A backbone allows greater conformational freedom, whereas the target compound’s cyclohexane-isopropylidene system is more rigid.
- Cross-Linking Density : The dual epoxy groups in the target compound may enable higher cross-linking density compared to BADGE’s single epoxide per terminal group.
Properties
CAS No. |
21807-70-5 |
|---|---|
Molecular Formula |
C37H56O10 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
2-O-[4-[2-[4-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxycyclohexyl]propan-2-yl]cyclohexyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C37H56O10/c1-37(2,23-11-15-25(16-12-23)46-35(40)31-9-5-3-7-29(31)33(38)44-21-27-19-42-27)24-13-17-26(18-14-24)47-36(41)32-10-6-4-8-30(32)34(39)45-22-28-20-43-28/h23-32H,3-22H2,1-2H3 |
InChI Key |
SWMCUQOHAFQMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)OC(=O)C2CCCCC2C(=O)OCC3CO3)C4CCC(CC4)OC(=O)C5CCCCC5C(=O)OCC6CO6 |
Origin of Product |
United States |
Preparation Methods
Esterification of Cyclohexane-1,2-dicarboxylic Anhydride with Alcohols
- The key intermediate, cyclohexane-1,2-dicarboxylic anhydride, is reacted with substituted cyclohexanol derivatives (e.g., diclohexylene or isopropylidene-substituted alcohols) under catalytic conditions.
- Catalysts such as tin oxide supported on attapulgite clay (a natural clay mineral) are used to promote esterification efficiently.
- The reaction is typically conducted at elevated temperatures (180–230 °C) with mechanical stirring to ensure homogeneity.
- Water generated during esterification is removed continuously or by using water-carrying agents to drive the reaction to completion.
- After reaction, unreacted alcohol and water-carrying agents are removed by distillation or filtration.
- Purification involves solvent extraction and filtration through silica gel to remove catalyst residues and impurities.
Example Reaction Conditions (Adapted from Related Cyclohexane Diester Synthesis):
| Parameter | Condition |
|---|---|
| Alcohol (e.g., isopropylidene-substituted cyclohexanol) | Stoichiometric ratio with anhydride |
| Catalyst | Attapulgite-supported tin oxide (0.1 g per 0.2 mol anhydride) |
| Temperature | 180 °C initial, raised to 230 °C |
| Reaction Time | 4 hours |
| Solvent | Cyclohexane (20 mL) |
| Workup | Filtration, silica gel treatment, solvent removal |
Epoxidation of the Esterified Product
- The esterified intermediate containing allylic or hydroxyl groups is subjected to epoxidation to introduce the 2,3-epoxypropyl groups.
- Common epoxidation reagents include peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of catalysts.
- Reaction conditions are optimized to avoid ring opening or side reactions, typically performed at mild temperatures (0–40 °C).
- The epoxidation step converts the allylic double bonds or hydroxyl groups into epoxy rings, yielding the bis(2,3-epoxypropyl) ester structure.
Alternative Synthetic Routes
- Hydrogenation-Esterification Method: Starting from phthalic anhydride, catalytic hydrogenation produces cyclohexane-1,2-dicarboxylic anhydride, which is then esterified with the appropriate alcohol.
- Cyclization-Hydrogenation-Esterification Method: Butadiene and maleic anhydride undergo Diels-Alder cyclization to form cyclohexene dicarboxylic anhydride, followed by hydrogenation and esterification.
- These methods provide flexibility in sourcing the cyclohexane dicarboxylate core and tailoring substituents.
Research Findings and Process Optimization
- The use of heterogeneous catalysts such as attapulgite-supported tin oxide allows for catalyst recovery and reuse, reducing waste and cost.
- Lowering reaction temperature and shortening reaction time improve energy efficiency and product quality.
- The removal of water and unreacted alcohol during esterification is critical to drive the reaction equilibrium toward product formation.
- Silica gel filtration post-reaction enhances purity by adsorbing residual catalyst and impurities.
- The process yields high-purity products suitable for advanced epoxy resin applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Esterification | Cyclohexane-1,2-dicarboxylic anhydride + isopropylidene-substituted cyclohexanol, tin oxide catalyst, 180–230 °C, 4 h | Formation of bis-ester intermediate | Water removal critical; catalyst reusable |
| Workup | Filtration, solvent extraction, silica gel treatment | Purification of ester intermediate | Ensures high purity (≥99%) |
| Epoxidation | Peracid or H2O2 with catalyst, 0–40 °C | Conversion to bis(2,3-epoxypropyl) ester | Mild conditions to preserve epoxy ring |
| Alternative routes | Hydrogenation of phthalic anhydride, Diels-Alder cyclization | Alternative synthesis of cyclohexane core | Provides synthetic flexibility |
Chemical Reactions Analysis
Types of Reactions
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxy groups.
Alcohols: Resulting from the reduction of epoxy groups.
Substituted Compounds: Products of nucleophilic substitution reactions.
Scientific Research Applications
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include enzymes and other proteins that interact with the epoxy groups, facilitating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The target compound differs from its analogs in three key aspects:
Cyclohexane vs. Cyclohexene/Epoxycyclohexane Rings :
- The target compound’s saturated cyclohexane ring contrasts with the unsaturated cyclohex-4-ene in S-182 (CAS 21544-03-6) and the epoxidized 4,5-epoxycyclohexane in S-186 (CAS 25293-64-5) . Saturation reduces reactivity but enhances thermal stability.
- The additional epoxy group in S-186 increases crosslinking density compared to the target compound and S-182 .
Isopropylidene vs. Glycidyl Substituents :
Physical and Chemical Properties
Biological Activity
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate (CAS Number: 21807-70-5) is a complex organic compound with potential applications in various fields, including materials science and biochemistry. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features multiple functional groups that may influence its biological interactions. The compound is categorized under dicarboxylates and epoxy compounds, which are known for their diverse chemical reactivity.
1. Toxicological Studies
Research has indicated that compounds similar to this compound can exhibit various toxicological effects. For instance:
- Gene Expression Alterations : Studies have shown that related compounds like di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) can alter gene expression related to stress responses in aquatic organisms . This suggests that isopropylidene derivatives might also influence similar biological pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential effects:
| Study | Compound | Findings |
|---|---|---|
| DINCH | Caused hatching delays in embryos; altered gene expression related to stress responses. | |
| DINCH | Identified as a plasticizer with potential endocrine-disrupting properties. |
These findings highlight the need for further research specifically targeting this compound to elucidate its biological mechanisms.
Potential Applications
Given its structural characteristics, this compound may have applications in:
- Material Science : As a plasticizer or stabilizer in polymer formulations.
- Pharmaceuticals : Potential use in drug delivery systems due to its chemical stability.
Q & A
Basic Research Questions
Q. What are the critical steps for handling and storing this compound to ensure experimental reproducibility?
- Methodological Answer:
- Use inert atmospheres (e.g., nitrogen) during storage to prevent oxidation of epoxy groups, which are reactive sites .
- Maintain storage temperatures below 25°C in airtight containers to avoid hydrolysis, as moisture can degrade epoxy functionalities .
- Monitor purity via HPLC or GC-MS before use, as impurities (e.g., residual monomers) may alter reaction kinetics .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer:
- Conduct accelerated aging studies at elevated temperatures (e.g., 40–60°C) and analyze degradation products via FT-IR or NMR to identify susceptible bonds (e.g., ester or epoxy groups) .
- Use thermogravimetric analysis (TGA) to assess thermal stability, noting decomposition onset temperatures (e.g., >184°C based on flash point data) .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer:
- 13C-NMR to resolve cyclohexane and epoxypropyl carbons, with DEPT-135 for distinguishing CH2/CH groups .
- FT-IR to confirm ester (C=O at ~1730 cm<sup>-1</sup>) and epoxy (C-O-C at ~1250 cm<sup>-1</sup>) functional groups .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for epoxy ring-opening or esterification steps .
- Combine computational data with high-throughput screening to narrow experimental parameters (e.g., catalyst loading, solvent polarity) .
- Example: Use Gaussian09 with M06-2X/6-31G(d) basis set to simulate nucleophilic attack on epoxy carbons .
Q. What experimental design strategies mitigate batch-to-batch variability in polymerization reactions involving this compound?
- Methodological Answer:
- Apply factorial design (e.g., 2<sup>k</sup> design) to test variables like initiator concentration, temperature, and monomer ratios .
- Use response surface methodology (RSM) to optimize crosslinking density and mechanical properties of resulting polymers .
Q. How should researchers resolve contradictions in kinetic data for epoxy-amine curing reactions with this compound?
- Methodological Answer:
- Perform isoconversional analysis (e.g., Friedman method) to account for non-isothermal conditions affecting apparent activation energy .
- Validate kinetic models (e.g., Kamal-Sourour) using in-situ FT-IR to track epoxy conversion rates .
Data-Driven Research Challenges
Q. What analytical approaches quantify the environmental persistence of this compound’s degradation byproducts?
- Methodological Answer:
- Use LC-QTOF-MS to identify polar degradation products (e.g., dicarboxylic acids) in simulated environmental matrices .
- Apply OECD 301B ready biodegradability tests to assess half-lives under aerobic conditions .
Q. How can reactor design improve scalability for synthesizing derivatives of this compound?
- Methodological Answer:
- Utilize continuous-flow reactors with immobilized catalysts (e.g., packed-bed systems) to enhance heat/mass transfer during exothermic epoxy reactions .
- Model Reynolds numbers and residence time distributions to minimize side reactions (e.g., epoxide oligomerization) .
Tables for Key Parameters
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 413.6°C | ASTM D86 | |
| Flash Point | 184.2°C | Pensky-Martens Closed Cup | |
| Epoxy Equivalent Weight | ~250–300 g/mol (estimated) | Titration (HCl/acetone) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
